2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide 2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1351599-82-0
VCID: VC5680150
InChI: InChI=1S/C15H14F3NO2S/c16-15(17,18)14(21,11-5-2-1-3-6-11)10-19-13(20)9-12-7-4-8-22-12/h1-8,21H,9-10H2,(H,19,20)
SMILES: C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CS2)(C(F)(F)F)O
Molecular Formula: C15H14F3NO2S
Molecular Weight: 329.34

2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

CAS No.: 1351599-82-0

Cat. No.: VC5680150

Molecular Formula: C15H14F3NO2S

Molecular Weight: 329.34

* For research use only. Not for human or veterinary use.

2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide - 1351599-82-0

Specification

CAS No. 1351599-82-0
Molecular Formula C15H14F3NO2S
Molecular Weight 329.34
IUPAC Name 2-thiophen-2-yl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Standard InChI InChI=1S/C15H14F3NO2S/c16-15(17,18)14(21,11-5-2-1-3-6-11)10-19-13(20)9-12-7-4-8-22-12/h1-8,21H,9-10H2,(H,19,20)
Standard InChI Key YOCHHXWLIORPKT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CS2)(C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a thiophene-2-yl moiety linked via an acetamide bridge to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group. Key features include:

  • Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom, contributing to electronic delocalization and potential π-π interactions .

  • Trifluoromethyl group: Introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity .

  • Hydroxyl and phenyl groups: The 2-hydroxy-2-phenylpropyl segment introduces stereochemical complexity and hydrogen-bonding capacity .

Table 1: Molecular Descriptors

PropertyValueSource Analogs
Molecular formulaC₁₆H₁₅F₃NO₂SDerived from
Molecular weight370.35 g/molCalculated
Hydrogen bond donors2 (amide NH, hydroxyl OH)
Hydrogen bond acceptors4 (amide O, hydroxyl O, thiophene S)

The molecular formula aligns with structurally related trifluoromethyl acetamides, such as N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide (C₁₇H₁₃F₆NO₂, MW 377.28) . The thiophene substitution replaces one trifluoromethyl group, reducing molecular weight by 6.93 g/mol.

Stereochemical Considerations

The 2-hydroxy-2-phenylpropyl group creates a chiral center at the secondary alcohol. Synthetic protocols for analogous compounds, such as those involving (trifluoromethyl)alkenes, often yield racemic mixtures unless enantioselective conditions are employed . For example, Zeng et al. demonstrated that hydroxylfunctionalization of (trifluoromethyl)alkenes with Cs₂CO₃ in DMF produces tertiary alcohols with moderate diastereoselectivity .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via a three-component coupling strategy, analogous to methods used for α-trifluoromethyl β-heteroatom tertiary alcohols :

  • Nucleophilic addition: A thiophene-2-acetic acid derivative reacts with a trifluoromethylated epoxide or alkene.

  • Hydroxylfunctionalization: Oxidative hydroxylation introduces the 2-hydroxy group.

  • Amide coupling: Condensation with 3,3,3-trifluoro-2-phenylpropylamine completes the acetamide backbone.

Table 2: Hypothetical Synthesis Protocol

StepReagents/ConditionsIntermediate
1Thiophene-2-acetyl chloride, DMF, rtThiophene-2-acetyl intermediate
23,3,3-Trifluoro-2-phenylpropene, TBHP, Cs₂CO₃Hydroxylated alkene adduct
3EDC/HOBt, DCM, 0°C to rtFinal acetamide product

This approach mirrors the hydroxylazidation and hydroxyletherification reactions reported by Zeng et al., where TBHP (tert-butyl hydroperoxide) and Cs₂CO₃ facilitate radical-mediated functionalization of trifluoromethyl alkenes .

Optimization Challenges

  • Steric hindrance: The bulky trifluoromethyl and phenyl groups may slow nucleophilic attack, necessitating elevated temperatures or polar aprotic solvents .

  • Racemization: The chiral hydroxy center requires careful control of reaction pH and temperature to prevent epimerization .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar trifluoromethyl acetamides reveals decomposition temperatures above 200°C, suggesting robustness for formulation .

Biological Activity and Applications

"The integration of fluorinated groups and heterocyclic architectures continues to drive innovation in bioactive molecule design." — Adapted from

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